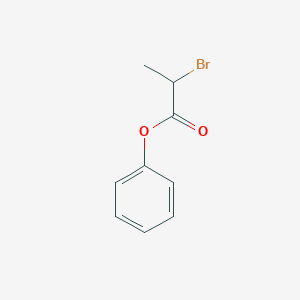
Phenyl 2-bromopropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenyl 2-bromopropanoate is an organic compound with the molecular formula C9H9BrO2. It is an ester derived from the reaction between phenol and 2-bromopropanoic acid. This compound is known for its applications in organic synthesis and various industrial processes due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Phenyl 2-bromopropanoate can be synthesized through the esterification of phenol with 2-bromopropanoic acid. The reaction typically involves the use of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced catalysts and automated systems ensures consistent quality and efficiency in large-scale production.
Chemical Reactions Analysis
Types of Reactions: Phenyl 2-bromopropanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the compound can be replaced by nucleophiles such as hydroxide ions, leading to the formation of phenyl 2-hydroxypropanoate.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to phenol and 2-bromopropanoic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Hydrolysis: Dilute hydrochloric acid (HCl) or sodium hydroxide (NaOH) under reflux conditions.
Major Products:
Nucleophilic Substitution: Phenyl 2-hydroxypropanoate.
Reduction: Phenyl 2-propanol.
Hydrolysis: Phenol and 2-bromopropanoic acid.
Scientific Research Applications
Phenyl 2-bromopropanoate has several applications in scientific research, including:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biological Studies: The compound is utilized in studies involving enzyme inhibition and protein modification due to its reactive bromine atom.
Material Science: It is employed in the development of novel materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of phenyl 2-bromopropanoate involves its reactivity towards nucleophiles. The bromine atom in the compound is highly electrophilic, making it susceptible to nucleophilic attack. This property is exploited in various chemical reactions where this compound acts as an alkylating agent, transferring the 2-bromopropanoate group to nucleophilic sites on target molecules.
Comparison with Similar Compounds
Phenyl 2-bromopropanoate can be compared with other similar compounds such as:
Phenyl 2-bromobutanoate: Similar in structure but with an additional carbon atom in the alkyl chain.
Phenyl 2-chloropropanoate: Contains a chlorine atom instead of bromine, leading to different reactivity and applications.
Phenyl acetate: Lacks the halogen atom, resulting in different chemical properties and uses.
Uniqueness: this compound is unique due to the presence of the bromine atom, which imparts distinct reactivity and makes it a valuable intermediate in organic synthesis and industrial applications.
Properties
CAS No. |
42710-26-9 |
|---|---|
Molecular Formula |
C9H9BrO2 |
Molecular Weight |
229.07 g/mol |
IUPAC Name |
phenyl 2-bromopropanoate |
InChI |
InChI=1S/C9H9BrO2/c1-7(10)9(11)12-8-5-3-2-4-6-8/h2-7H,1H3 |
InChI Key |
JWAVCRPHRRVUIT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)OC1=CC=CC=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















